molecular formula C23H14N2O4 B14230347 2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione CAS No. 827322-21-4

2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione

Cat. No.: B14230347
CAS No.: 827322-21-4
M. Wt: 382.4 g/mol
InChI Key: FITCJRFLJUDYAW-UHFFFAOYSA-N
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Description

2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring, and additional benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Oxazole Ring Formation: The oxazole ring can be formed by cyclization reactions involving appropriate precursors such as amino acids or nitriles.

    Introduction of Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazole ring to oxazoline or oxazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.

Major Products

The major products formed from these reactions include quinoline N-oxides, oxazoline derivatives, and various substituted benzyl and phenyl compounds.

Scientific Research Applications

2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione: Unique due to its specific substitution pattern and fused ring system.

    Oxazole Derivatives: Compounds with similar oxazole rings but different substituents, such as 2-phenyl-5-oxazolecarboxylic acid.

    Quinoline Derivatives: Compounds with a quinoline core but lacking the oxazole ring, such as 8-hydroxyquinoline.

Uniqueness

The uniqueness of this compound lies in its fused ring system and specific substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827322-21-4

Molecular Formula

C23H14N2O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-benzyl-5-oxido-8-phenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione

InChI

InChI=1S/C23H14N2O4/c26-21-18-16(15-9-5-2-6-10-15)11-12-25(28)20(18)22(27)23-19(21)24-17(29-23)13-14-7-3-1-4-8-14/h1-12H,13H2

InChI Key

FITCJRFLJUDYAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C(=O)C4=[N+](C=CC(=C4C3=O)C5=CC=CC=C5)[O-]

Origin of Product

United States

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